molecular formula C21H22N6O3 B11595041 7-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

7-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11595041
M. Wt: 406.4 g/mol
InChI Key: ZSQZGTYAAGYGMI-UHFFFAOYSA-N
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Description

7-(4-ETHOXYPHENYL)-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a heterocyclic compound that has garnered significant interest in the field of synthetic chemistry

Preparation Methods

The synthesis of 7-(4-ETHOXYPHENYL)-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can be achieved through various synthetic routes. One common method involves the fusion of methyl 4-(2-thienyl)-2,4-dioxobutanoate with 1H-tetrazol-5-amine monohydrate and an aromatic aldehyde. This reaction typically occurs under solvent-free conditions at elevated temperatures (180–190°C) to produce the desired tetrazolo[1,5-a]pyrimidine derivative .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include hydrazine hydrate for reduction and various oxidizing agents for oxidation. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-(4-ETHOXYPHENYL)-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as a bioactive molecule with various biological activities.

    Medicine: It is being investigated for its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds to 7-(4-ETHOXYPHENYL)-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE include other tetrazolo[1,5-a]pyrimidine derivatives such as:

    Triazolo[4,3-c]pyrimidines: These compounds share a similar core structure but differ in the arrangement of nitrogen atoms.

    Tetrazolo[1,5-c]pyrimidines: These compounds have a different substitution pattern on the pyrimidine ring.

The uniqueness of 7-(4-ETHOXYPHENYL)-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C21H22N6O3

Molecular Weight

406.4 g/mol

IUPAC Name

7-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C21H22N6O3/c1-4-30-15-11-9-14(10-12-15)19-18(13(2)22-21-24-25-26-27(19)21)20(28)23-16-7-5-6-8-17(16)29-3/h5-12,19H,4H2,1-3H3,(H,23,28)(H,22,24,26)

InChI Key

ZSQZGTYAAGYGMI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC3=NN=NN23)C)C(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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